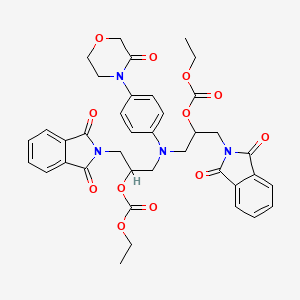
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate is a complex organic compound with a molecular formula of C38H38N4O12 and a molecular weight of 742.73 g/mol. This compound is primarily used as a synthesis intermediate in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate involves multiple steps. The starting materials typically include 4-(3-Oxomorpholino)phenyl and 1-(1,3-dioxoisoindolin-2-yl)propane. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustments to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate include other dicarbonate derivatives and compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic and industrial processes.
Biological Activity
Diethyl (((4-(3-Oxomorpholino)phenyl)azanediyl)bis(1-(1,3-dioxoisoindolin-2-yl)propane-3,2-diyl)) dicarbonate, commonly referred to as Diethyl Dicarbonate , is a compound with the CAS number 1642601-00-0 . It is primarily recognized as a synthesis intermediate in organic chemistry, particularly in the development of pharmaceutical compounds. The molecular formula for this compound is C38H38N4O12, and it has a molecular weight of 742.73 g/mol .
Chemical Structure
The structure of Diethyl Dicarbonate can be represented as follows:
This compound features a complex arrangement that includes morpholino and isoindolin functional groups, which are significant in its biological activity.
The biological activity of Diethyl Dicarbonate is largely attributed to its structural components, which may interact with various biological targets. The morpholino group is known for its ability to modulate biological pathways, while the isoindolin moiety may exhibit potential pharmacological effects. Research indicates that compounds with similar structures often demonstrate:
- Antitumor Activity : Isoindolin derivatives have been reported to possess cytotoxic properties against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest that morpholino derivatives can inhibit bacterial growth.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of isoindolin derivatives. The results indicated that compounds with similar structures to Diethyl Dicarbonate exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antimicrobial Effects : In another investigation focusing on morpholino compounds, researchers found that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. This highlights the potential use of Diethyl Dicarbonate in developing new antimicrobial agents .
- Synthesis and Applications : As noted in various chemical databases, Diethyl Dicarbonate serves as a useful intermediate in synthesizing more complex pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in drug development .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C38H38N4O12 |
|---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
[1-(1,3-dioxoisoindol-2-yl)-3-[N-[3-(1,3-dioxoisoindol-2-yl)-2-ethoxycarbonyloxypropyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] ethyl carbonate |
InChI |
InChI=1S/C38H38N4O12/c1-3-51-37(48)53-26(21-41-33(44)28-9-5-6-10-29(28)34(41)45)19-39(24-13-15-25(16-14-24)40-17-18-50-23-32(40)43)20-27(54-38(49)52-4-2)22-42-35(46)30-11-7-8-12-31(30)36(42)47/h5-16,26-27H,3-4,17-23H2,1-2H3 |
InChI Key |
RNLFOGVZIPNXKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(CN1C(=O)C2=CC=CC=C2C1=O)CN(CC(CN3C(=O)C4=CC=CC=C4C3=O)OC(=O)OCC)C5=CC=C(C=C5)N6CCOCC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















